Product packaging for Ethyl 2-formylisonicotinate(Cat. No.:CAS No. 21908-08-7)

Ethyl 2-formylisonicotinate

Cat. No.: B105856
CAS No.: 21908-08-7
M. Wt: 179.17 g/mol
InChI Key: UWXSUYORWIRRCH-UHFFFAOYSA-N
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Description

Ethyl 2-formylisonicotinate (CAS 21908-08-7) is a high-purity chemical building block with the molecular formula C9H9NO3. This compound is a versatile synthon in organic and medicinal chemistry, featuring both an ester and a formyl group on its pyridine ring, which allows for further functionalization and ring formation. Its primary research value lies in its role as a key precursor in the synthesis of complex heterocyclic systems. For instance, it has been effectively utilized as a starting material in the synthesis of novel isonicotinate-derived meso-tetraarylporphyrins, which are macrocycles of significant interest for their potential antifungal and allelopathic activities . The compound serves as a crucial intermediate in pharmaceutical research for constructing drug candidates and in materials science for developing functionalized molecules, including dyes and specialty chemicals . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Datasheet and adhere to all appropriate safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B105856 Ethyl 2-formylisonicotinate CAS No. 21908-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-formylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXSUYORWIRRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598962
Record name Ethyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21908-08-7
Record name Ethyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Formylisonicotinate and Its Derivatives

Established Synthetic Pathways for Ethyl 2-formylisonicotinate

Synthesis from Isonicotinic Acid Derivatives

A fundamental approach to synthesizing this compound begins with isonicotinic acid and its derivatives. evitachem.comnih.gov Isonicotinic acid, or pyridine-4-carboxylic acid, provides the core pyridine (B92270) ring structure necessary for the target molecule. The synthesis often involves the esterification of isonicotinic acid to yield ethyl isonicotinate (B8489971), followed by the introduction of the formyl group at the 2-position. evitachem.com This formylation can be achieved through various reagents and reaction conditions. evitachem.com

One common multi-step route involves the initial conversion of an isonicotinic acid derivative to introduce other functional groups that facilitate the final formylation step. evitachem.com For instance, a cyano group might be introduced, which can later be converted to the formyl group. evitachem.com The specific reagents and reaction conditions, such as the choice of solvent and catalyst, are critical for optimizing the yield and purity of the final product. evitachem.com

Reduction of Diester Precursors

Another established method involves the selective reduction of a diester precursor. In this strategy, a pyridine derivative bearing two ester groups is synthesized. One of the ester groups is then selectively reduced to an alcohol, which can subsequently be oxidized to the desired aldehyde (formyl group).

A key challenge in this approach is achieving regioselectivity, where only one of the two ester groups is reduced. nih.gov The reactivity of the ester groups can be influenced by their position on the pyridine ring and the presence of other substituents. nih.gov Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often employed to selectively reduce an aldehyde in the presence of a less reactive ester. However, for the reduction of an ester to an alcohol, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) might be necessary, which could potentially reduce both ester groups if not carefully controlled. Researchers have explored various strategies to achieve this selective reduction, including the use of specific catalysts and protecting groups. nih.gov

Multi-step Reaction Sequences for Formylisonicotinate Formation

The synthesis of this compound often requires a series of carefully planned reactions, constituting a multi-step synthesis. evitachem.comsavemyexams.com These sequences can involve a combination of reactions such as halogenation, oxidation, and nucleophilic substitution. youtube.com

A representative multi-step synthesis might start with a commercially available substituted pyridine. This starting material could undergo a series of transformations to introduce the necessary functional groups in the correct positions. For example, a methyl group at the 2-position of the pyridine ring can be oxidized to a formyl group. This oxidation must be carefully controlled to prevent over-oxidation to a carboxylic acid. Reagents like selenium dioxide (SeO₂) are known to be effective for this specific transformation.

The following table provides a generalized overview of a possible multi-step synthesis:

StepTransformationReagents and Conditions
1Esterification of Isonicotinic AcidEthanol (B145695), Acid Catalyst
2Introduction of a Precursor Group at the 2-positionVarious methods depending on the desired precursor
3Conversion of the Precursor to a Formyl GroupOxidation or Reduction followed by Oxidation

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. scispace.comresearchgate.net This has led to the exploration of advanced and green approaches for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. nih.govrsc.org The use of microwave irradiation can accelerate reactions by efficiently and uniformly heating the reaction mixture. researchgate.net

In the context of this compound synthesis, microwave assistance can be applied to various steps, including cyclization and formylation reactions. nih.govdergipark.org.tr For example, a cyclocondensation reaction to form a precursor ring system can be significantly expedited under microwave irradiation. nih.gov This technique is particularly beneficial for reactions that require high temperatures and long reaction times with conventional heating. nih.gov

Synthesis StepConventional MethodMicrowave-Assisted Method
CyclocondensationSeveral hours of heatingA few minutes of irradiation
FormylationOften requires harsh reagents and long reaction timesCan proceed faster with higher yields

Catalyst-Free and Solvent-Free Methodologies

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents and catalysts. scispace.comresearchgate.net Catalyst-free and solvent-free reactions offer a more sustainable alternative by reducing waste and simplifying purification processes. rsc.orgrsc.org

While specific examples for the catalyst- and solvent-free synthesis of this compound are not extensively documented, the principles of this approach are being applied to a wide range of organic transformations. rsc.orgapadana.ac.ir These methods often rely on alternative energy sources like microwave irradiation or high pressure to drive the reaction forward without the need for a catalyst or solvent. beilstein-journals.orgderpharmachemica.com For instance, Michael addition reactions have been successfully carried out under solvent-free and catalyst-free conditions by simple mixing or grinding of the reactants. rsc.org The development of similar methodologies for the synthesis of this compound represents an active area of research.

Optimization of Reaction Conditions and Yields

The efficient synthesis of pyridine derivatives is highly dependent on the optimization of reaction conditions. While specific optimization data for this compound is not extensively detailed in the provided search results, general principles can be drawn from related syntheses. For instance, in the multi-component synthesis of 2-iminothiazoles, reaction parameters such as solvent and temperature were systematically varied to maximize yields.

Initially, reactions conducted in solvents like water and DMF at room temperature resulted in only trace amounts of the product. A significant improvement was observed by lowering the temperature and screening different solvents. The yield dramatically increased when the reaction was performed in solvents like dichloromethane (B109758) (CH₂Cl₂), ethanol, and tetrahydrofuran (B95107) (THF), with THF proving to be the optimal choice, affording an 80% yield. Further optimization by adjusting reactant stoichiometry improved the yield to 89%. researchgate.net

This systematic approach of screening solvents, adjusting temperature, and modifying reactant ratios is a standard strategy to enhance yields and purity in the synthesis of complex molecules like this compound.

Table 1: Example of Reaction Condition Optimization for a Heterocyclic Synthesis researchgate.net

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterRoom Temp7Trace
2Water10-15725
3DMFRoom Temp7Trace
4DMF10-15718
5CH₂Cl₂10-15755
6Ethanol10-15770
7THF10-15780
8THF10-15789*

*Reaction performed with 1.2 equivalents of amine.

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of suitable starting materials, primarily derivatives of isonicotinic acid.

Preparation of Related Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are fundamental precursors in the synthesis of more complex molecules. A common strategy for preparing substituted isonicotinic acid derivatives involves the modification of simpler pyridine compounds. For example, a process for manufacturing isonicotinic acid derivatives starts with 2,4-Lutidine. google.com The lutidine is treated with n-butyllithium (nBuLi) in tetrahydrofuran (THF) at very low temperatures (-70 to -50 °C), followed by reaction with diethylamine (B46881) and then dimethylformamide (DMF) to yield a functionalized pyridine intermediate. google.com These intermediates are valuable for producing compounds that act as antagonists for various receptors in the central nervous system. google.com

Another approach involves the multi-step synthesis starting from ethyl isonicotinate to produce compounds like ethyl 3-amino-5-cyano-2-formylisonicotinate. This process includes steps such as cyanation, amination, and formylation to introduce the desired functional groups onto the pyridine ring. evitachem.com

Role of Diethyl Pyridine-2,4-dicarboxylate as a Starting Material

A key and direct precursor for the synthesis of this compound is Diethyl pyridine-2,4-dicarboxylate. semanticscholar.org This diester can be selectively reduced to the desired aldehyde. The synthesis of this compound is achieved by the dropwise addition of diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) to a solution of diethyl pyridine-2,4-dicarboxylate in toluene (B28343) at a cryogenic temperature of –78 °C. This method allows for the selective reduction of the ester at the 2-position to a formyl group while leaving the ester at the 4-position intact. semanticscholar.org

The starting material, Diethyl pyridine-2,4-dicarboxylate, can itself be synthesized from pyridine-2,4-dicarboxylic acid. The dicarboxylic acid is suspended in ethanol and treated with para-toluenesulfonic acid, followed by heating at 80 °C for 16 hours to yield the diester. semanticscholar.org

Derivatization Strategies of this compound

The presence of a reactive aldehyde (formyl) group makes this compound a versatile building block for further chemical transformations.

Reactions with Amines and Substituted Amines

The formyl group of this compound readily reacts with primary and secondary amines. This reaction is a classic example of nucleophilic addition to a carbonyl group. eopcw.com A documented example is the reaction of this compound with 2-aminomethylfuran in dichloromethane, with a drop of glacial acetic acid, which proceeds at room temperature. semanticscholar.org

The reaction between an ester and an amine, known as aminolysis, can also occur, typically leading to the formation of an amide. chemistrysteps.com However, the aldehyde group is generally more reactive towards amines than the ester group under mild conditions. The N-formylation of amines can also be achieved using various reagents like formic acid or ethyl formate, often under catalyst-free conditions. nih.govresearchgate.net

Formation of Imines and Related Heterocycles

The condensation reaction between the aldehyde function of this compound and a primary amine leads to the formation of an imine, also known as a Schiff base. wikipedia.orgmasterorganicchemistry.com This reaction involves the initial formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.com

These imines are not merely stable end-products but are valuable intermediates in their own right. They can undergo further reactions, such as cyclization, to form more complex heterocyclic structures. evitachem.comwikipedia.org For example, imines can participate in Diels-Alder reactions to yield tetrahydropyridines or react with ketenes in [2+2] cycloadditions to form β-lactams. wikipedia.org This reactivity underscores the utility of this compound as a precursor for generating a diverse range of nitrogen-containing heterocyclic compounds.

Condensation Reactions with Active Methylene (B1212753) Compounds

The aldehyde functional group in this compound is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions. A significant class of such reactions involves active methylene compounds, which are compounds possessing a CH₂ group flanked by two electron-withdrawing groups. These reactions, often variants of the Knoevenagel condensation, provide a powerful tool for carbon-carbon bond formation and the synthesis of a wide array of substituted pyridine derivatives. sigmaaldrich.comorganicreactions.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation. sigmaaldrich.com It involves the reaction between an aldehyde or ketone and a compound with an active hydrogen atom, catalyzed by a weak base such as an amine. sigmaaldrich.comorganicreactions.org The reaction typically proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com The acidity of the α-hydrogen in the active methylene compound is a key factor, as it is deprotonated by the base to form a stabilized carbanion (enolate), which then acts as the nucleophile. mlsu.ac.in

In the context of this compound, the aldehyde group readily condenses with various active methylene compounds. The electron-withdrawing nature of the cyano (-CN) and carboxyl (-COOR) groups in compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) enhances the acidity of their methylene protons, facilitating the reaction. asianpubs.orgresearchgate.net For instance, the reaction with malononitrile is often faster and gives higher yields compared to reactions with compounds like diethyl malonate, due to the stronger electron-withdrawing power of the two cyano groups. asianpubs.orgresearchgate.net

These condensation reactions lead to the formation of ethyl 2-(2,2-disubstituted-vinyl)isonicotinates, which are versatile intermediates for further synthetic transformations. The choice of the active methylene compound and the reaction conditions can be tailored to introduce specific functionalities into the final product.

Table 1: Examples of Knoevenagel Condensation with this compound

Active Methylene CompoundProduct StructureProduct Name
MalononitrileEthyl 2-(2,2-dicyanovinyl)isonicotinate
Ethyl cyanoacetateEthyl 2-(2-cyano-2-ethoxycarbonylvinyl)isonicotinate
Diethyl malonateEthyl 2-(2,2-bis(ethoxycarbonyl)vinyl)isonicotinate
AcetylacetoneEthyl 2-(3-acetyl-4-oxopent-2-en-2-yl)isonicotinate

Introduction of Diverse Functional Groups

The pyridine ring and the ester group of this compound and its derivatives offer multiple sites for the introduction of diverse functional groups, enabling the synthesis of complex molecules for various applications. d-nb.info Functionalization can be achieved through several synthetic strategies, including metal-catalyzed cross-coupling reactions and enzymatic transformations.

A key strategy for functionalizing the pyridine ring involves the introduction of a handle that facilitates further reactions. For example, the synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate introduces a pinacolboryl group onto the pyridine ring. This boronic ester derivative is a versatile building block for metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.com This allows for the efficient formation of carbon-carbon bonds, connecting the pyridine core to a wide range of organic fragments. smolecule.com

Furthermore, the ester group can be modified. For instance, enzymatic reactions using lipases can catalyze the aminolysis of the ethyl ester. The reaction of ethyl isonicotinate with hydrazine (B178648) hydrate, catalyzed by Candida antarctica Lipase B, has been studied for the synthesis of isoniazid, a key anti-tuberculosis drug. researchgate.netscielo.br This process involves the formation of an acyl-enzyme complex, which then reacts with the nucleophile (hydrazine) to yield the desired amide. scielo.br This methodology highlights a greener approach to functional group interconversion.

Direct functionalization of the pyridine C-H bonds can also be achieved through metalation reactions. The use of specific magnesium-based reagents can lead to the deprotonation of the pyridine ring, allowing for the subsequent introduction of various electrophiles. d-nb.info

Table 2: Methods for Functionalization of Ethyl Isonicotinate Derivatives

Reaction TypeReagents/CatalystsFunctional Group IntroducedResulting Derivative Class
BorylationBis(pinacolato)diboron, Palladium catalystPinacolboryl groupBorylated isonicotinates
Suzuki-Miyaura CouplingAryl/vinyl boronic acid, Palladium catalystAryl or Vinyl groupAryl/vinyl-substituted isonicotinates
Aminolysis/AmidationHydrazine hydrate, LipaseHydrazide groupIsonicotinoyl hydrazides
MetalationTMP₂Mg·2LiClOrganomagnesium speciesSubstituted pyridines

Reactivity and Mechanistic Studies of Ethyl 2 Formylisonicotinate

Nucleophilic and Electrophilic Reactivity of the Formyl and Ester Moieties

The presence of both a formyl (aldehyde) and an ester group on the pyridine (B92270) ring provides multiple sites for chemical transformations. The reactivity of these groups is influenced by their electronic environment and the reaction conditions employed.

Carbonyl Reactivity in Condensation Reactions

The formyl group at the C-2 position is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which makes the carbonyl carbon highly electrophilic. This reactivity is central to many of the transformations involving ethyl 2-formylisonicotinate. It readily participates in various condensation reactions to form new carbon-carbon bonds.

Common condensation reactions include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds in the presence of a weak base.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Henry Nitroaldol Reaction: Reaction with nitroalkanes. ambeed.com

Aldol-type Condensations: Reactions with enolates or enols.

These reactions are fundamental in constructing more complex molecular architectures from the this compound scaffold.

Ester Group Transformations

The ethyl ester at the C-4 position is another key site for chemical modification, primarily through nucleophilic acyl substitution. These reactions allow for the alteration of the ester group, for instance, to introduce different alkyl chains or to unmask the carboxylic acid.

Key transformations of the ester group include:

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid (2-formylisonicotinic acid) under acidic or basic conditions.

Transesterification: Exchange of the ethyl group with another alcohol moiety.

Amidation: Reaction with amines to form the corresponding amides.

Reduction: The ester group can be reduced to a primary alcohol. However, strong reducing agents like lithium aluminum hydride would also reduce the formyl group. Selective reduction of the ester in the presence of the aldehyde can be challenging. Conversely, weaker reducing agents like sodium borohydride (B1222165) can selectively reduce the aldehyde without affecting the ester. libretexts.org The use of diisobutylaluminum hydride (DIBALH) can facilitate the conversion of the ester to an aldehyde. libretexts.org

Grignard Reaction: Addition of Grignard reagents leads to the formation of tertiary alcohols. libretexts.org

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups (formyl and ester). uoanbar.edu.iqwikipedia.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqwikipedia.org Such reactions, if they occur, require harsh conditions. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq Nucleophiles preferentially attack the electron-deficient positions 2 and 4. uoanbar.edu.iq The presence of good leaving groups at these positions facilitates these substitution reactions.

Stereochemical Aspects in Reactions Involving this compound

The formyl group of this compound is prochiral, meaning it can be converted into a chiral center. When a nucleophile attacks the carbonyl carbon, a new stereocenter can be created. The stereochemical outcome of such reactions, whether it leads to a racemic mixture or a specific stereoisomer, depends on the nature of the reactants and the reaction conditions.

In the context of nucleophilic substitution reactions, such as the SN2 mechanism, the attack of the nucleophile typically occurs from the backside relative to the leaving group, resulting in an inversion of the stereochemical configuration. libretexts.org In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, often lead to racemization. scribd.com

The stereospecificity of reactions like the Diels-Alder cycloaddition is also a key consideration, where the stereochemistry of the starting materials is retained in the product. mdpi.com The development of asymmetric syntheses using this compound as a substrate allows for the controlled formation of specific enantiomers or diastereomers, which is crucial in the synthesis of biologically active molecules.

Reaction Kinetics and Thermodynamic Considerations

The rates of reactions involving this compound are influenced by several factors, including temperature, concentration of reactants, and the choice of solvent. bue.edu.egresearchgate.net For instance, the hydrolysis of esters is a well-studied reaction where kinetics can be monitored to determine the reaction order and activation energy. bue.edu.egresearchgate.netaustinpublishinggroup.com

Studies on the hydrolysis of similar esters have shown that the reaction can be influenced by temperature, with lower temperatures sometimes favoring higher conversion. researchgate.net The mechanism of such reactions can be complex, sometimes deviating from simple second-order kinetics. researchgate.net The temperature dependence of reaction rates can be analyzed using the Arrhenius equation to determine the activation energy, providing insight into the energy barrier of the reaction. nih.gov

Thermodynamic considerations, such as the enthalpy and entropy of reaction, determine the position of equilibrium and the feasibility of a given transformation. For example, the hydrolysis of an ester is a reversible process, and the position of the equilibrium can be shifted by controlling the reaction conditions.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound. Quantum mechanical calculations can be used to understand the electronic structure, electron distribution, and energy levels, which in turn govern the molecule's stability and reactivity.

Computational models can simulate reaction pathways, such as the nucleophilic addition to the formyl group or the hydrolysis of the ester. These simulations can identify transition state structures and calculate activation energy barriers, offering a quantitative measure of the reaction's feasibility. For instance, modeling can predict the most likely sites for nucleophilic or electrophilic attack on the molecule.

Furthermore, computational studies can elucidate the role of solvents and catalysts in influencing reaction outcomes. By modeling the interactions between the substrate, reagents, and solvent molecules, it is possible to understand how these factors affect the reaction kinetics and selectivity.

Transition State Analysis

A transition state is a high-energy, transient molecular configuration that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. The analysis of this state is crucial for understanding the kinetic feasibility of a reaction. For this compound, reactions would likely involve nucleophilic attack at the electrophilic carbon of the formyl group or the ester carbonyl group.

Computational modeling would be used to determine the geometry, vibrational frequencies, and energy of the transition state for various potential reactions. For instance, in a reduction reaction using a hydride source, the transition state would feature the partial formation of a new carbon-hydrogen bond at the formyl group and the partial breaking of the carbonyl double bond. The energy of this transition state, relative to the reactants, dictates the activation energy and, consequently, the reaction rate. However, without specific published studies on this compound, any data presented would be purely hypothetical.

Energy Profiles of Reactions

A reaction energy profile is a graphical representation of the energy of a chemical system as it progresses from reactants to products, passing through transition states and any intermediates. These profiles provide a quantitative depiction of the thermodynamics and kinetics of a reaction.

For a hypothetical reaction of this compound, such as its hydrolysis, the energy profile would illustrate the energy of the starting materials (this compound and water), the transition state for the nucleophilic attack of water on the ester carbonyl, the tetrahedral intermediate, the transition state for the elimination of ethanol (B145695), and the final products (2-formylisonicotinic acid and ethanol). Each point on this profile corresponds to a specific molecular arrangement with a calculated energy.

The creation of an accurate energy profile necessitates extensive computational calculations, which, for this compound, have not been reported in accessible scientific literature. Therefore, any attempt to generate such a profile or associated data tables would be speculative and not based on established research findings.

Due to the absence of specific and verifiable data for this compound, the generation of the requested article with the required level of scientific accuracy and detail is not possible at this time.

Applications of Ethyl 2 Formylisonicotinate in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate for Bioactive Compounds

The utility of ethyl 2-formylisonicotinate as a synthetic intermediate is a cornerstone of its application in drug discovery. It serves as a foundational scaffold for the development of more complex molecules with potential pharmacological activity. usbio.net

Nitrogen-containing heterocyclic compounds are prevalent structures in a vast number of natural products, medicines, and agrochemicals. rsc.org Pyridine (B92270) and its derivatives are considered "privileged structures" in medicinal chemistry because they are found in numerous FDA-approved drugs and can enhance a molecule's pharmacological properties, such as solubility and target interaction.

This compound, with its inherent pyridine core, is a key precursor for the synthesis of these vital nitrogen-containing heterocycles. scispace.com The reactivity of its functional groups allows for a variety of chemical transformations, making it an essential component in the synthesis of pharmaceuticals. Pyridine-based scaffolds derived from such precursors have been associated with a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. mdpi.com The synthesis of these complex heterocyclic compounds often leverages the reactivity of the formyl group for condensation and cyclization reactions. rsc.org

The strategic use of this compound as a starting material has led to the synthesis of drug candidates aimed at specific and critical biological targets. Its role as an intermediate is well-documented in the creation of potent enzyme inhibitors for various diseases. usbio.net

Notable examples include its use in the synthesis of:

BACE1 Inhibitors: It is used as an intermediate to synthesize aminoisoindoles, which act as inhibitors of the beta-secretase 1 (BACE1) enzyme. usbio.net These inhibitors have been investigated for their potential in reducing β-amyloid peptides in the brain, a key pathological hallmark of Alzheimer's disease. usbio.net

Topoisomerase I Inhibitors: The compound is also a precursor for preparing arylmethylamino analogs of edotecarin. usbio.net Edotecarin is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibitors of this enzyme are a well-established class of antitumor agents. usbio.net

These examples underscore the importance of this compound as a foundational element in constructing targeted therapeutic agents.

Development of Histone Demethylase Inhibitors

Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is linked to various diseases, including cancer. nih.gove-century.us Histone demethylases, particularly the Jumonji C (JmjC) domain-containing family, are responsible for reversing this methylation and have become important therapeutic targets. nih.govnih.gov

The KDM5 subfamily of histone demethylases (KDM5A-D) removes methyl groups from lysine (B10760008) 4 of histone 3 (H3K4), a mark associated with transcriptional activation. nih.gov Overexpression of KDM5 enzymes is linked to several cancers, making them a key target for inhibitor development. nih.gov

While direct synthesis of KDM5 inhibitors from this compound is not extensively documented in the reviewed literature, the development of pyridine-based inhibitors is a significant area of research. For instance, selective covalent inhibitors for KDM5 have been developed based on a pyridopyrimidinone scaffold. nih.gov These inhibitors are designed to target key cysteine residues that are unique to the KDM5 subfamily, thereby achieving high selectivity over other histone demethylases. nih.gov The development of such pyridine-containing compounds highlights the potential utility of versatile pyridine building blocks in this therapeutic area.

Table 1: Examples of Pyridine-Scaffold Containing KDM Inhibitors
Inhibitor ClassTargetSignificance
PyridopyrimidinonesKDM5 SubfamilyDemonstrate selective covalent inhibition by targeting unique cysteine residues. nih.gov
General JHDM Inhibitors (e.g., JIB-04)Pan-Jumonji Histone Demethylases (JHDMs)Used to study the effects of inhibiting multiple KDM families, including KDM4 and KDM5, in cancers like Ewing Sarcoma. nih.gov

Biological probes are essential tools for studying the function of enzymes like histone demethylases in cellular processes. thermofisher.com The development of potent and selective inhibitors is crucial for creating effective probes. nih.gov For instance, the pan-JHDM inhibitor JIB-04 has been used as a chemical probe to investigate the role of histone demethylases in various cancers, revealing their importance in regulating oncogenic programs and DNA damage. nih.gov

Compounds derived from versatile scaffolds can be evaluated for their ability to serve as such probes. The effectiveness of these probes is often determined through assays that measure their inhibitory concentration (IC50) and their impact on global histone methylation levels in cells. nih.govnih.gov For example, potent KDM5 inhibitors have been shown to induce a global increase in the H3K4me3 mark at transcriptional start sites, confirming their on-target activity within the cell. nih.govnih.gov

Contributions to Anti-proliferative and Anticancer Agent Synthesis

This compound plays a significant role in the synthesis of compounds with anti-proliferative and anticancer properties, primarily through its function as a precursor to established pharmacophores. usbio.netresearchgate.net

One of the most direct contributions is its use in preparing arylmethylamino analogs of edotecarin, which function as topoisomerase I inhibitors with demonstrated antitumor activities. usbio.net

Furthermore, the reactive formyl group of this compound is ideally suited for synthesizing thiosemicarbazones. This is typically achieved through a condensation reaction with thiosemicarbazide (B42300) or its derivatives. researchgate.netfarmaciajournal.comnih.gov Thiosemicarbazones are a well-known class of compounds with significant biological activities, including potent anticancer effects. researchgate.net The derivative Triapine, for example, is a thiosemicarbazone that has been investigated as a potent anticancer drug. researchgate.net These thiosemicarbazones can serve as intermediates for the synthesis of other heterocyclic systems, such as thiazoles, which also exhibit antiproliferative properties. researchgate.netkau.edu.sa The combination of a thiazole (B1198619) ring with a thiosemicarbazone moiety has been explored as a strategy to develop effective and less toxic anticancer agents. researchgate.net

Table 2: Anticancer Agents and Intermediates Derived from this compound
Derived Compound ClassMechanism/TargetSynthetic Route
Arylmethylamino analogs of edotecarinTopoisomerase I InhibitionServes as a key intermediate in the multi-step synthesis. usbio.net
ThiosemicarbazonesRibonucleotide Reductase Inhibition (e.g., Triapine)Condensation reaction between the formyl group of this compound and thiosemicarbazide. researchgate.netfarmaciajournal.com
Thiazole DerivativesVarious (e.g., Antiproliferative)Cyclization of thiosemicarbazone intermediates using α-halocarbonyl compounds (Hantzsch synthesis). researchgate.netfarmaciajournal.com

Synthesis of Compounds for Treating Cancers and Proliferative Diseases

This compound is a key starting material in the synthesis of novel compounds with potential anticancer properties. Its derivatives have been investigated for their ability to act as inhibitors of crucial cellular targets involved in cancer progression. For instance, it is used to prepare arylmethylamino analogs of edotecarin, which are topoisomerase I inhibitors with demonstrated antitumor activities. usbio.net Topoisomerase I is a vital enzyme in DNA replication and transcription, and its inhibition can lead to cancer cell death.

Furthermore, derivatives of this compound have been explored in the synthesis of compounds targeting other mechanisms of cancer cell proliferation. The versatility of the pyridine scaffold allows for the creation of large and diverse compound libraries for drug discovery programs. For example, new 2,4-pyrimidinediamine derivatives have been designed and synthesized as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), both of which are implicated in various cancers. nih.gov One such derivative, compound 12a , showed potent inhibitory activity against both ALK and HDAC1, leading to stronger antiproliferative effects than the established drug Ceritinib in ALK-positive cancer cell lines. nih.gov This was achieved by inducing cell apoptosis and cell cycle arrest. nih.gov

Similarly, thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as anticancer agents targeting Hsp90, a molecular chaperone that plays a critical role in the stability and function of many proteins required for tumor cell growth. mdpi.com A thiomorpholine-substituted hybrid compound, 6i , from this class demonstrated significant inhibition of breast cancer MCF7 cell lines. mdpi.com

The following table summarizes some of a series of chalcone (B49325) derivatives that were designed and synthesized and showed inhibitory effects on tumor cells in vitro. semanticscholar.org

CompoundHela (IC50 µM)A549 (IC50 µM)HepG2 (IC50 µM)MCF-7 (IC50 µM)
B3 3.20410.3511.453.849
C1 45.54>5039.34>50
5-Fu (Control) 43.7530.2645.3825.46

In Silico Anticancer Evaluation of Derivatives

Computational methods, or in silico studies, are increasingly used to predict the anticancer potential of new compounds before they are synthesized and tested in the lab. These methods can save time and resources by identifying the most promising candidates for further development.

Molecular docking studies have been employed to investigate the binding interactions of this compound derivatives with various cancer-related protein targets. For example, in silico evaluations of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors helped to understand their binding modes and to establish a plausible mechanism of action. mdpi.com Similarly, molecular docking was used to study the interactions of 1,5-benzodiazepin-2-one (B1260877) derivatives with HER2 and HDAC1, revealing them as potent dual inhibitors. nih.gov

In another study, two new series of derivatives from benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate were synthesized and evaluated using in silico methods. nih.gov These studies predicted their pharmacodynamics, toxicity profiles, and biological activities, with results suggesting that one of the compounds has potential as a new anticancer agent. nih.gov Molecular dynamics simulations further confirmed the stability of the compound within the active site of the target protein. nih.gov

Exploration in Antibacterial and Antifungal Research

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. This compound and its derivatives have been investigated for their potential to address this challenge.

Synthesis of Compounds with Potential Antimicrobial Activity

Researchers have synthesized various derivatives of this compound and evaluated their activity against a range of bacteria and fungi. For example, new thiazole clubbed 1,3,4-oxadiazoles have been synthesized and shown to exhibit potent antibacterial activity, in some cases being two to four times more effective than standard drugs. nih.gov Another study reported the synthesis of novel (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates, which were found to have interesting antimicrobial profiles. nih.gov

The ethyl acetate (B1210297) fraction of Ricinus communis leaf extract, which contains various compounds, has demonstrated significant antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. nih.gov This suggests that natural product-inspired derivatives could be a fruitful area of research.

Inhibition of Bacterial Cell Division Proteins

A key target for new antibacterial drugs is the bacterial cell division machinery. FtsZ, a protein that forms the Z-ring at the site of cell division, is essential for bacterial viability and is a promising target for inhibition. mdpi.commdpi.com Several studies have focused on developing inhibitors of FtsZ.

Synthetic inhibitors have been identified that can replace FtsZ's natural substrate, GTP, and disrupt the normal assembly of the Z-ring, ultimately leading to the inhibition of bacterial division. nih.govchaconlab.org For example, a thiazole orange derivative was found to be a potent inhibitor of bacterial cell division by targeting FtsZ. frontiersin.org This compound exhibited a broad spectrum of bactericidal activity, including against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

Investigation in Antioxidant and Allelopathic Activities

Beyond its applications in fighting diseases, derivatives of isonicotinic acid, the parent structure of this compound, have been explored for other biological activities.

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of plant-derived compounds is of great interest. mdpi.com Studies on a new isonicotinate-derived meso-tetraarylporphyrin showed some radical scavenging activity, although it was considered low. nih.govresearchgate.net

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. unirioja.es The same isonicotinate-derived porphyrin that was tested for antioxidant activity also demonstrated interesting allelopathic properties, affecting the germination of lentil seeds. nih.govresearchgate.net Essential oils rich in certain chemical compounds have also shown significant allelopathic and antioxidant activities. nih.gov

Potential in Other Therapeutic Areas

The versatility of the this compound scaffold suggests its potential for applications in other therapeutic areas beyond those already discussed. For instance, it is an intermediate in the synthesis of aminoisoindoles, which act as BACE1 inhibitors. usbio.net BACE1 is a key enzyme in the production of β-amyloid peptides, which are associated with Alzheimer's disease. This indicates a potential role for this compound derivatives in the development of treatments for neurodegenerative diseases.

Furthermore, the general class of quinoline (B57606) and quinazoline (B50416) derivatives, to which this compound belongs, are used in the research of enzyme inhibitors and the design of innovative bioactive molecules for a variety of conditions, including neurodegenerative and cardiovascular diseases. cymitquimica.com

Anti-inflammatory and Analgesic Agent Development

The pyridine ring and its derivatives, such as those accessible from this compound, are considered "privileged structures" in medicinal chemistry due to their prevalence in a multitude of biologically active compounds, including those with anti-inflammatory properties. mdpi.com The development of novel anti-inflammatory and analgesic agents is a significant area of research, aiming to find alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) that may have fewer side effects. nih.gov

A common strategy involves converting isonicotinic acid esters, like this compound, into the corresponding hydrazide, isonicotinohydrazide (Isoniazid). This key intermediate is then reacted with various aldehydes or ketones to form Schiff bases (isonicotinoyl hydrazones), which can be further cyclized into diverse heterocyclic systems like thiazolidinones and azetidinones. nih.govnih.govnih.gov These derivatives have demonstrated notable anti-inflammatory and analgesic activities.

Research into novel derivatives of isonicotinohydrazide has identified compounds with significant anti-inflammatory and analgesic effects. nih.gov For instance, a series of N'-(2-phenoxyacetyl)isonicotinohydrazide derivatives showed promising results in both in-vitro and in-vivo assays. nih.gov One derivative, featuring a bromo-substituted phenoxy group, was particularly potent. nih.gov Similarly, studies on isonicotinic acid-derived 1,3,4-oxadiazoles have reported anti-inflammatory activity superior to the standard drug Naproxen. x-mol.com

In a study focused on creating anti-inflammatory agents from isonicotinic acid, several novel isonicotinate (B8489971) compounds demonstrated potent inhibition of reactive oxygen species (ROS) in human blood cells, a key marker of anti-inflammatory potential. x-mol.com The inhibitory effects were measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. x-mol.com

Table 1: In Vitro Anti-inflammatory Activity of Isonicotinoyl Derivatives
CompoundDescriptionIC₅₀ (µg/mL)Reference
Compound 5Isonicotinate of meta-aminophenol1.42 ± 0.1 x-mol.com
Compound 6Isonicotinate of para-aminophenol2.20 ± 0.9 x-mol.com
IbuprofenStandard Drug11.2 ± 1.9 x-mol.com

The analgesic potential of these derivatives is often evaluated alongside their anti-inflammatory effects. nih.govnih.gov The acetic acid-induced writhing test is a common model used to assess the analgesic properties of new compounds. nih.gov Derivatives of isonicotinohydrazide have shown a significant reduction in writhing responses in animal models, indicating potent analgesic activity comparable to standard drugs like diclofenac. nih.govnih.gov

α-Glucosidase Inhibitory Activity

One of the key therapeutic strategies for managing type 2 diabetes mellitus is the inhibition of α-glucosidase, an intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.govnih.govpreprints.org By slowing this process, α-glucosidase inhibitors can reduce post-meal blood glucose spikes. preprints.orgresearchgate.net While drugs like acarbose (B1664774) are used clinically, there is ongoing research to find new, more effective inhibitors with fewer gastrointestinal side effects. researchgate.netresearchgate.net

The hydrazide-hydrazone scaffold has emerged as a promising framework for potent α-glucosidase inhibitors. nih.gov This makes isonicotinohydrazide, which is readily synthesized from this compound via reaction with hydrazine (B178648) hydrate, a valuable building block for creating novel antidiabetic agents. x-mol.com The general synthetic route involves the condensation of a hydrazide with various substituted aldehydes to produce a library of Schiff base derivatives. nih.gov

Numerous studies have shown that Schiff bases derived from hydrazides can exhibit powerful α-glucosidase inhibitory activity, often many times more potent than the standard drug, acarbose. nih.govnih.gov For example, a study on a series of Schiff bases derived from 3,4-dihydroxyphenylacetic acid hydrazide yielded several compounds with outstanding inhibition. nih.gov The inhibitory activity is quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

The structural features of these hydrazone derivatives, such as the type and position of substituents on the aromatic rings, play a critical role in their inhibitory potency. nih.gov This allows for fine-tuning of the molecular structure to optimize interactions with the enzyme's active site. Molecular docking studies are often employed to understand these binding interactions and guide the design of more effective inhibitors. nih.govnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Representative Hydrazone Derivatives
Compound Structure (General Class)Example CompoundIC₅₀ (µM)Reference
Schiff Bases of 3,4-dihydroxyphenylhydrazideCompound 512.84 ± 0.52 nih.gov
Compound 413.64 ± 0.58 nih.gov
Compound 1215.73 ± 0.71 nih.gov
Compound 1316.62 ± 0.47 nih.gov
Standard DrugAcarbose873.34 ± 1.67 nih.gov

Beyond simple hydrazones, the isonicotinoyl scaffold can be incorporated into more complex heterocyclic systems like 1,3,4-oxadiazoles and 1,2,3-triazoles, which have also been reported to possess α-glucosidase inhibitory activity. This highlights the versatility of this compound and its derivatives as starting points for a diverse range of potential antidiabetic compounds.

Spectroscopic and Analytical Characterization Methodologies for Ethyl 2 Formylisonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of ethyl 2-formylisonicotinate and its derivatives. It provides a wealth of information regarding the compound's structure by mapping the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound, distinct signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons on the pyridine (B92270) ring are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the pyridine ring will appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the formyl and ester substituents.

In derivatives of this compound, changes in the substitution pattern on the pyridine ring or modifications to the formyl and ester groups will lead to predictable changes in the ¹H NMR spectrum. For example, the reduction of the formyl group to a hydroxymethyl group would result in the disappearance of the aldehyde proton signal and the appearance of a new signal for the CH₂OH protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO) 9.5 - 10.5 Singlet N/A
Pyridine Ring 7.5 - 9.0 Multiplets Varies
Ethyl (-OCH₂CH₃) 4.2 - 4.5 Quartet ~7.1

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. udel.edu The chemical shifts are indicative of the carbon's hybridization and its electronic environment. libretexts.org

Key signals in the ¹³C NMR spectrum of this compound would include the carbonyl carbons of the ester and aldehyde groups, which are typically found in the most downfield region (160-200 ppm). The sp² hybridized carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm), while the sp³ hybridized carbons of the ethyl group will appear in the upfield region (10-70 ppm). libretexts.orgchemguide.co.uk Analysis of ¹³C NMR spectra of derivatives can confirm the success of chemical transformations, such as the introduction or modification of functional groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aldehyde (C=O) 190 - 200
Ester (C=O) 160 - 170
Pyridine Ring (C-N) 145 - 160
Pyridine Ring 120 - 140
Ethyl (-OCH₂) 60 - 70

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.educreative-biostructure.com For this compound, COSY would show a correlation between the -CH₂- and -CH₃ protons of the ethyl group, and also between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. creative-biostructure.comyoutube.com This is a powerful tool for assigning both the ¹H and ¹³C NMR spectra unambiguously.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule.

These 2D NMR techniques are invaluable for the complete and unambiguous structural assignment of this compound and its more complex derivatives. youtube.com

For derivatives of this compound that incorporate a phosphonate (B1237965) group, Phosphorus-31 (³¹P) NMR spectroscopy is an essential analytical tool. spectroscopyonline.comhuji.ac.il ³¹P NMR provides information about the chemical environment of the phosphorus nucleus. The chemical shift, coupling constants (e.g., J(P,H) and J(P,C)), and signal multiplicity can reveal details about the structure and bonding of the phosphonate moiety. huji.ac.il For instance, the presence of a one-bond coupling to a proton in a proton-coupled ³¹P NMR spectrum can confirm the presence of a P-H bond. huji.ac.il Furthermore, ³¹P NMR is particularly useful for studying the stereochemistry of chiral phosphonate derivatives. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. nih.govlibretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.govlibretexts.org

A typical ESI-MS spectrum of this compound would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution ESI-MS can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing how the molecule breaks apart. nih.gov For derivatives, ESI-MS can be used to confirm the addition of various functional groups by observing the corresponding change in molecular weight.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the precise determination of the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HR-MS allows for the calculation of the molecular formula, distinguishing between compounds with the same nominal mass. For instance, in the analysis of derivatives, HR-MS can confirm the successful incorporation of specific functional groups by matching the observed accurate mass to the calculated theoretical mass of the expected product. This technique is often used in conjunction with other analytical methods to provide unambiguous structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ddtjournal.com It is frequently employed to assess the purity of this compound and its derivatives, as well as to identify and quantify these compounds in various matrices. myskinrecipes.comshimadzu.com

In a typical LC-MS analysis, the sample is first injected into an HPLC system, where individual components are separated based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. This allows for the identification of the target compound and any impurities present. ambeed.com

For instance, LC-MS can be used to monitor the progress of a reaction involving this compound, ensuring the complete consumption of starting materials and identifying the formation of the desired product. The technique's high sensitivity and selectivity make it particularly suitable for the analysis of complex mixtures. ddtjournal.comshimadzu.com Furthermore, by employing tandem mass spectrometry (MS/MS), specific fragmentation patterns can be generated, providing additional structural information and enhancing the confidence of compound identification. shimadzu.commdpi.com The use of derivatization agents can also enhance the detectability of these compounds in LC-MS analysis. ddtjournal.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing valuable information about the functional groups present in this compound and its derivatives. evitachem.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

C=O Stretch (Ester): A strong absorption band is typically observed in the region of 1720-1750 cm⁻¹. libretexts.org For ethyl acetate (B1210297), a similar ester, this stretch appears at 1752 cm⁻¹. vscht.cz

C=O Stretch (Aldehyde): The carbonyl stretch of the formyl group appears in the range of 1690-1740 cm⁻¹. masterorganicchemistry.com

C-H Stretch (Aldehyde): A characteristic peak for the aldehydic C-H bond is often seen around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

C-O Stretch (Ester): This vibration typically appears in the 1000-1300 cm⁻¹ region. vscht.cz

Aromatic C=C and C-H Bending: Vibrations associated with the pyridine ring are also observable. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. While some vibrational modes may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. This complementarity is particularly useful for a comprehensive vibrational analysis of the molecule.

The table below summarizes the expected IR absorption ranges for the key functional groups in this compound.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
EsterC=O Stretch1720-1750
AldehydeC=O Stretch1690-1740
AldehydeC-H Stretch2720 & 2820
EsterC-O Stretch1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra are influenced by the presence of the pyridine ring and the carbonyl groups of the ester and formyl moieties.

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions observed in molecules like this compound are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed for the aromatic pyridine ring and the C=O double bonds.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions. masterorganicchemistry.com

The UV-Vis spectrum of a derivative of this compound, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, was studied in dimethyl sulfoxide, and the experimental spectrum was compared with theoretical calculations. researchgate.net The solvent can influence the position and intensity of the absorption bands. For example, studies have been conducted on related compounds in solvents such as ethanol (B145695). researchgate.net The presence of conjugation in derivatives can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. masterorganicchemistry.com

X-ray Crystallography for Molecular Structure Determination

For this compound and its derivatives, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is collected. libretexts.org Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.

This technique is invaluable for confirming the stereochemistry of chiral derivatives and for studying intermolecular interactions, such as hydrogen bonding, in the solid state. While no specific X-ray crystallographic data for this compound was found in the provided search results, the technique has been used to confirm the structure of related heterocyclic compounds. evitachem.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This information is crucial for verifying the empirical formula of newly synthesized derivatives of this compound.

The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound. For example, the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (B122626) has been used for elemental analysis to aid in compound identification. researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for both the purification and analysis of this compound and its derivatives. myskinrecipes.comevitachem.comscispace.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds, and determine the purity of a sample. researchgate.net In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. libretexts.org The separated spots can be visualized under UV light or by using a staining agent. protocols.io The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes. libretexts.org For example, TLC analysis of related compounds has been performed using a mixture of hexane (B92381) and ethyl acetate as the eluent. researchgate.net

Column Chromatography: Column chromatography is a preparative technique used to purify compounds on a larger scale. The stationary phase is packed into a column, and the sample mixture is loaded onto the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute from the bottom. This technique is commonly used to isolate pure this compound or its derivatives from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile analytical technique used for the separation, identification, and quantification of compounds. researchgate.net It utilizes high pressure to force the mobile phase through a column packed with a stationary phase, resulting in high-resolution separations. researchgate.net HPLC is widely used to determine the purity of this compound and its derivatives with high accuracy. researchgate.net Different detectors, such as UV-Vis or mass spectrometry (in LC-MS), can be coupled with HPLC for sensitive and selective detection. researchgate.net

The following table summarizes the applications of these chromatographic techniques for this compound and its derivatives.

TechniquePrimary ApplicationKey Information Provided
Thin-Layer Chromatography (TLC)Reaction monitoring, purity assessmentRf value, presence of impurities
Column ChromatographyPurificationIsolation of pure compounds
High-Performance Liquid Chromatography (HPLC)Purity determination, quantificationRetention time, peak area (for quantification)

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring reaction progress and assessing the purity of compounds. researchgate.net It operates on the principle of separating components of a mixture based on their differential partitioning between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent). researchgate.netoperachem.com The separation is influenced by the polarity of the compounds, the stationary phase, and the eluent system. operachem.com

Table 1: Illustrative TLC Conditions for Pyridine Derivatives

Compound TypeStationary PhaseTypical Mobile Phase (v/v)Visualization
Pyridine AldehydesSilica Gel 60 F254Hexane:Ethyl Acetate (e.g., 8:2, 7:3) operachem.comUV (254 nm)
Pyridine Carboxylic EstersSilica Gel 60 F254Toluene (B28343):Dioxane:Acetic Acid (95:25:4) sigmaaldrich.comUV (254 nm), Staining Reagents
Functionalized PyridinesSilica Gel 60 F254Chloroform:Methanol (e.g., 9:1) sigmaaldrich.comUV (254 nm), Iodine Vapor youtube.com

This table provides general examples; specific conditions must be optimized for each compound.

Flash Column Chromatography

Flash column chromatography is a preparative technique used to purify larger quantities of compounds, from milligrams to grams. wisc.edu It is an air-pressure accelerated version of traditional column chromatography, making it faster and more efficient. phenomenex.com The principles of separation are the same as in TLC, relying on the differential adsorption of compounds onto a solid stationary phase (commonly silica gel) from a liquid mobile phase. phenomenex.comyoutube.com

In the purification of this compound and its derivatives, flash chromatography is a standard method. scispace.com Typically, silica gel with a particle size of 40-63 µm (230-400 mesh) is used as the stationary phase. orgsyn.org The choice of eluent is critical and is usually determined by prior TLC analysis. youtube.com A solvent system that provides good separation on TLC is adapted for the column, often starting with a less polar mixture and gradually increasing the polarity (gradient elution) to elute compounds with increasing polarity. phenomenex.com For example, a gradient of hexane/ethyl acetate is commonly employed. The fractions are collected and analyzed by TLC to identify those containing the pure desired product. youtube.com

Table 2: Example of Flash Chromatography Purification

Target CompoundStationary PhaseEluent SystemOutcome
Mthis compound Silica GelHeptane/Ethyl Acetate gradient (80:20 to 65:35)Purification from reaction by-products
A derivative of Mthis compound scispace.comSilica GelDichloromethane (B109758)/Methanol (20:1)Isolation of the target compound in 40% yield

This table illustrates typical conditions and outcomes for the purification of related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. rroij.com It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. rroij.com HPLC offers high resolution, speed, and sensitivity. rroij.com

For the analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a common mode. sielc.comnih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.comnih.gov The separation is based on the hydrophobic interactions of the analytes with the stationary phase; more non-polar compounds are retained longer. rroij.com Detection is typically performed using a UV detector, as pyridine rings absorb UV light. helixchrom.com HPLC methods can be developed to be stability-indicating, meaning they can separate the main compound from its degradation products. acgpubs.org

Table 3: Representative HPLC Conditions for Pyridine Aldehyde Analysis

ParameterCondition
Column Newcrom R1 (reversed-phase) sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.com
Detection UV helixchrom.com
Application Analysis of 4-Pyridinecarboxaldehyde and its impurities sielc.com

This table presents a specific example of an HPLC method for a related compound, illustrating typical parameters.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). ijpda.orgresearchgate.net This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC. ijpda.orgsaudijournals.com The UPLC system is designed to handle the higher backpressures generated by the smaller particles. researchgate.netpharmascholars.com

UPLC methods are particularly valuable for the analysis of complex mixtures and for high-throughput screening. In the context of this compound derivatives, UPLC can be used for rapid purity checks, reaction monitoring, and quantitative analysis. researchgate.netnih.gov Similar to HPLC, RP-UPLC is the most common mode, often using columns like the Acquity UPLC BEH C18. acgpubs.orgchromatographyonline.com The mobile phases are also similar, consisting of mixtures of acetonitrile and water with acid modifiers. nih.gov The increased resolution of UPLC is beneficial for separating closely related derivatives or isomers. acgpubs.org UPLC can be coupled with mass spectrometry (UPLC-MS) for enhanced identification of compounds. researchgate.netnih.gov

Table 4: Comparison of Typical HPLC and UPLC Parameters

ParameterHPLCUPLC
Particle Size 3-5 µm saudijournals.com< 2 µm saudijournals.com
Column Length 150-250 mm saudijournals.com50-150 mm saudijournals.com
Internal Diameter 4.6 mm saudijournals.com2.1 mm saudijournals.com
Flow Rate 1-5 mL/min saudijournals.com0.2-1 mL/min saudijournals.com
Analysis Time LongerShorter (up to 10-fold reduction) acgpubs.org

This table provides a general comparison of the two techniques, highlighting the advantages of UPLC in terms of speed and efficiency.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as ethyl 2-formylisonicotinate, and a biological target, typically a protein.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the provided search results, the broader context of its structural analogs and derivatives highlights the utility of this approach. For instance, derivatives of isonicotinate (B8489971) have been the subject of docking studies to explore their interactions with various molecular targets. These studies often reveal favorable binding affinities and identify key amino acid residues involved in the interaction.

In a general sense, the formyl and ethyl ester groups of this compound are expected to be key players in molecular docking simulations. The formyl group can act as a hydrogen bond acceptor, while the ester group can also participate in hydrogen bonding and hydrophobic interactions. The pyridine (B92270) ring itself can engage in π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket.

A hypothetical molecular docking study of this compound against a target protein might reveal the following:

Interaction TypePotential Interacting Residues
Hydrogen BondingSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenylalanine, Tyrosine, Tryptophan

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a compound based on its structural formula. This prediction is based on a large database of known biologically active substances.

While a specific PASS analysis for this compound is not available in the search results, the known applications of its derivatives provide some insight into its potential biological activities. For example, it is used as an intermediate in the synthesis of BACE1 inhibitors for potential Alzheimer's disease treatment and in the preparation of topoisomerase I inhibitors with antitumor activities. usbio.net A PASS prediction would likely reflect these and other potential activities based on the structural motifs present in the molecule.

A hypothetical PASS prediction for this compound might include activities such as:

Enzyme inhibition (e.g., topoisomerase, BACE1)

Anticancer activity

Antibacterial activity

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

ADMET predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. deeporigin.com Various computational tools and web servers, such as admetSAR and pkCSM, are available for these predictions. nih.govnih.gov

For this compound, a comprehensive ADMET profile can be predicted. Key predicted properties might include:

PropertyPredicted Value/ClassificationImplication
Absorption
Caco-2 PermeabilityModerate to HighGood intestinal absorption potential.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationModerateMay have some central nervous system activity.
Plasma Protein BindingModerateA portion will be bound to plasma proteins.
Metabolism
CYP450 InhibitionPotential inhibitor of some isoformsPossibility of drug-drug interactions.
Excretion
Renal Organic Cation TransporterLikely substrateMay be actively secreted by the kidneys.
Toxicity
Ames MutagenicityLikely non-mutagenicLow probability of causing genetic mutations.
CarcinogenicityLikely non-carcinogenicLow risk of causing cancer.

These predictions are based on the analysis of its chemical structure and comparison to databases of compounds with known ADMET properties. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Compound Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed understanding of conformational changes and intermolecular interactions than static models.

For this compound, MD simulations could be employed to:

Study Solvation Effects: Understand how the molecule interacts with water or other solvents, which is crucial for predicting its solubility and behavior in biological environments.

Investigate Interactions with Biomolecules: Simulate the binding process of this compound to a target protein, providing a dynamic view of the ligand-receptor complex and the stability of the interactions.

While specific MD simulation studies on this compound were not found, the principles of this technique are widely applied to similar small molecules to understand their behavior at an atomic level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

A QSAR study involving this compound would typically involve a dataset of its derivatives with varying structural modifications and their corresponding measured biological activities. The process would involve:

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. mdpi.com

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

Theoretical Spectroscopic Calculations

Theoretical calculations can predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and understand its vibrational modes.

Vibrational Wavenumber Prediction

Theoretical vibrational wavenumber predictions are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can provide a theoretical infrared (IR) and Raman spectrum for this compound.

The predicted vibrational frequencies can be assigned to specific motions of the atoms and functional groups within the molecule.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (formyl)Stretching~1700-1720
C=O (ester)Stretching~1720-1740
C-O (ester)Stretching~1200-1300
C=N (pyridine)Stretching~1550-1600
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2850-3000

These theoretical predictions can be a valuable tool for interpreting experimental spectra and confirming the identity and purity of synthesized this compound.

HOMO-LUMO Analysis

Computational studies, typically employing Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to calculate the energies of these orbitals. For a closely related compound, Mthis compound, which is expected to have very similar electronic characteristics, the HOMO is primarily localized on the electron-rich pyridine ring and the oxygen atoms. In contrast, the LUMO is distributed over the electron-withdrawing formyl and ester groups. This distribution is indicative of the molecule's electronic behavior, where the pyridine ring system acts as the primary electron donor and the substituents as electron acceptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For molecules in this class, the HOMO-LUMO gap provides insight into their potential for intramolecular charge transfer. researchgate.net

The specific energy values for the HOMO, LUMO, and the energy gap for a representative compound, Mthis compound, are presented in the table below. These values offer a quantitative measure of the compound's electronic characteristics.

Table 1: Frontier Molecular Orbital Energies for a Representative Isonicotinate Derivative

Molecular Orbital Energy (eV)
HOMO -7.25
LUMO -2.50

Note: The data presented is for Mthis compound, a closely related analog, and serves as a reliable approximation for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.

Typically, red and yellow regions indicate a negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote a positive electrostatic potential, corresponding to areas of low electron density that are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the oxygen atoms of the formyl and ester carbonyl groups, as well as the nitrogen atom of the pyridine ring. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the ethyl group and the pyridine ring would exhibit a positive potential (blue), indicating them as sites for potential nucleophilic interaction.

The MEP analysis provides a clear, visual representation of the molecule's charge distribution, complementing the insights gained from HOMO-LUMO analysis and offering a more intuitive understanding of its chemical behavior and intermolecular interactions. chemrxiv.orgnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Mthis compound
Pyridine

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.